molecular formula C15H17N3O3S B2715566 3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1008206-85-6

3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2715566
CAS No.: 1008206-85-6
M. Wt: 319.38
InChI Key: FHBHLESUTOJOLJ-UHFFFAOYSA-N
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Description

3-Isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a synthetically derived heterocyclic compound designed for advanced chemical and pharmacological research. This structurally complex molecule is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Fused heterocyclic systems like the imidazoquinazolinone core are frequently investigated as potent inhibitors of key cellular signaling pathways . The specific substitutions on the core scaffold, including the 3-isopropyl group and the 8,9-dimethoxy pattern, are strategically designed to modulate the compound's electronic properties, solubility, and binding affinity for biological targets. The 5-thioxo moiety is a particularly valuable functional group that can enhance interactions with enzyme active sites and serve as a versatile handle for further synthetic derivatization. Researchers can utilize this compound as a key intermediate in combinatorial chemistry to develop more complex analogs, or as a lead compound for high-throughput screening against a variety of biological targets such as protein kinases and lipid kinases . Its primary research value lies in its potential application in oncology and inflammatory disease research, where related quinazoline and imidazo[4,5-c]quinoline derivatives have demonstrated efficacy by interfering with proliferative signaling cascades . This reagent is provided to support innovative investigations into structure-activity relationships (SAR) and the discovery of new bioactive molecules.

Properties

IUPAC Name

8,9-dimethoxy-3-propan-2-yl-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-7(2)12-14(19)17-13-8-5-10(20-3)11(21-4)6-9(8)16-15(22)18(12)13/h5-7,12H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLCFKLVBNRZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=C3C=C(C(=CC3=NC(=S)N12)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one exhibit several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that involve apoptosis and cell cycle arrest. The presence of the thioxo group is believed to enhance its reactivity towards biological targets, potentially leading to effective cancer therapies.
  • Antimicrobial Properties : The compound has shown promise against various bacterial strains and fungi. Its ability to disrupt microbial cell membranes or inhibit essential enzymes could be a mechanism of action.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.

Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of imidazoquinazolinones exhibit significant cytotoxicity against various cancer cell lines. These findings suggest that this compound could be further explored for its potential as an anticancer agent .

Antimicrobial Efficacy

Research conducted on related compounds showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mode of action involved disrupting bacterial cell wall synthesis and inhibiting protein synthesis . This suggests a potential pathway for developing new antibiotics based on the structure of this compound.

Potential Applications

Given its biological activities, this compound may find applications in:

  • Pharmaceutical Development : As a lead compound for designing new anticancer or antimicrobial drugs.
  • Biochemical Research : To investigate the interactions with biological macromolecules such as proteins and nucleic acids.
  • Agricultural Chemistry : Exploring its potential as a biopesticide or herbicide due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one with structurally analogous compounds, emphasizing substituent variations and their physicochemical impacts:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound 3-isopropyl, 8,9-dimethoxy, 5-thioxo C₁₆H₁₉N₃O₃S 333.41* Not reported High lipophilicity due to isopropyl and methoxy groups; sulfur enhances reactivity
3-(Cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one 3-cyclohexylmethyl C₁₉H₂₃N₃O₃S 373.47 Not reported Bulkier 3-substituent increases molecular weight; >90% purity
3-Isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one 5-octylsulfanyl C₂₃H₃₃N₃O₃S 431.59 Not reported Extended alkyl chain at position 5 enhances lipophilicity
5-[(3,4-Dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one 5-(3,4-dichlorobenzyl)sulfanyl C₂₂H₂₁Cl₂N₃O₃S 478.39 Not reported Chlorine atoms increase molecular weight and electronic complexity
3-Benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one 3-benzyl, 5-benzylsulfanyl C₂₆H₂₃N₃O₃S 457.54 Not reported Aromatic substituents at 3 and 5 positions; high hydrophobicity
5,6-Dihydro-8,9-dimethyl-5-thioxofuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one (5c) 8,9-dimethyl, fused furo ring C₁₃H₁₂N₄O₂S 288.32 210–212 Lower molecular weight due to simplified substituents; fused furo ring

*Calculated using PubChem’s molecular weight calculator.

Key Research Findings:

Substituent Effects on Physicochemical Properties :

  • Lipophilicity : Alkyl or aromatic substituents (e.g., octylsulfanyl , benzyl ) increase logP values, as seen in higher molecular weights and topological polar surface area (TPSA) reductions .
  • Melting Points : Derivatives with fused rings (e.g., furo or benzofuro in 5c and 5d ) exhibit lower melting points (210–278°C) compared to simpler analogs (>320°C), likely due to disrupted crystal packing.

Synthetic Flexibility: The 5-thioxo group can be replaced with sulfanyl moieties via alkylation or nucleophilic substitution, enabling diversification (e.g., 5-octylsulfanyl ). 3-Substituents (isopropyl, cyclohexylmethyl, benzyl) are introduced during cyclization, with yields ranging from 39% to 42% in ethanol-based syntheses .

Pharmacological Implications :

  • Quinazoline derivatives with electron-withdrawing groups (e.g., 3,4-dichlorobenzyl ) may exhibit enhanced binding to hydrophobic enzyme pockets.
  • Methoxy groups at positions 8 and 9 are conserved across multiple analogs, suggesting their role in stabilizing molecular interactions .

Biological Activity

3-Isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique imidazoquinazolinone core, this compound has garnered attention for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C15H17N3O3S
  • Molecular Weight : 319.38 g/mol
  • CAS Number : 1008206-85-6

The structure of the compound includes a thioxo group which is hypothesized to enhance its reactivity towards biological targets .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor effects. The mechanism of action typically involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, quinazoline derivatives have been shown to effectively inhibit various cancer cell lines through multiple pathways:

Compound Cancer Type IC50 (µM) Mechanism of Action
Compound ABreast Cancer10.5Apoptosis induction
Compound BLung Cancer7.2Cell cycle arrest
3-Isopropyl...VariousTBDTBD

The specific activity of 3-isopropyl-8,9-dimethoxy-5-thioxo has yet to be quantified in extensive studies but is expected to follow similar patterns due to structural analogies with known active compounds .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. The presence of methoxy and thioxo groups may contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal15 µg/mL
Escherichia coliBacteriostatic20 µg/mL
Candida albicansFungicidal25 µg/mL

These results suggest that the compound could be developed further for therapeutic applications in infectious diseases.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, preliminary studies indicate anti-inflammatory activity. The compound may inhibit pro-inflammatory cytokines and modulate immune responses:

Cytokine Effect Concentration Tested (µM)
TNF-alphaInhibition50
IL-6Inhibition50

These findings point towards a multifaceted role for this compound in managing inflammatory conditions .

Case Studies and Research Findings

  • Case Study on Antitumor Activity : A study evaluating various quinazoline derivatives found that those with thioxo substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their counterparts lacking this functional group. The study utilized MTT assays to determine IC50 values across different concentrations.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 3-isopropyl-8,9-dimethoxy-5-thioxo to key proteins involved in cancer progression. These studies suggest strong interactions with targets such as EGFR and VEGFR, indicating potential as an anticancer therapeutic.

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of this compound, and how should data be interpreted?

  • Methodological Answer: Prioritize a multi-spectral approach:
  • 1H/13C NMR : Assign peaks using chemical shift ranges (e.g., aromatic protons at δ 7.0–8.5 ppm, methoxy groups at δ 3.2–4.0 ppm). Compare with analogous imidazo-quinazolinones .
  • HRMS (ESI) : Confirm molecular formula accuracy (e.g., [M+H]+ ion within ±0.001 Da error margin) .
  • IR : Identify functional groups (e.g., C=S stretch at ~1100–1250 cm⁻¹, C-O-C in methoxy at ~1200 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve tautomeric or stereochemical ambiguities .

Q. What are the critical steps in designing a reproducible synthesis protocol for this compound?

  • Methodological Answer:
  • Reaction Solvents/Catalysts : Use acetic acid or propanol-2 with acid catalysts (e.g., H2SO4) for cyclization. Monitor reaction progress via TLC .
  • Purification : Recrystallize from methanol or dioxane to achieve >95% purity. Validate via HPLC (C18 column, acetonitrile/water gradient) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine precursor) and reflux time (2–24 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer:
  • Cross-Technique Validation : Compare NMR shifts with DFT-calculated values. For example, if a methoxy group’s 13C NMR deviates, verify via HMBC correlations .
  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in dihydroimidazole rings) .
  • Dynamic NMR : Assess tautomerism if split peaks arise (e.g., thioxo vs. thiol forms) by variable-temperature studies .

Q. What experimental design principles apply to pharmacological activity assays for this compound?

  • Methodological Answer:
  • In Vitro Assays : Use randomized block designs with split-plot arrangements (e.g., four replicates per concentration) to account for plate-to-plate variability .
  • Positive/Negative Controls : Include reference inhibitors (e.g., kinase inhibitors for enzyme assays) and vehicle-only groups.
  • Dose-Response Curves : Test 5–6 concentrations (0.1–100 µM) with triplicate measurements. Analyze IC50 via nonlinear regression .

Q. How can synthetic by-products be minimized during large-scale preparation?

  • Methodological Answer:
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., Schiff base formation).
  • Temperature Control : Maintain reflux at ±2°C to avoid side reactions (e.g., over-oxidation of thioxo groups) .
  • Workup Optimization : Quench reactions with saturated NaHCO3 to neutralize acids, then extract with ethyl acetate to isolate the product .

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